

"4-[(Cyclopropylcarbonyl)amino]benzoic acid"

IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: *[(Cyclopropylcarbonyl)amino]benz*
oic acid

Cat. No.: B1598640

[Get Quote](#)

An In-Depth Technical Guide to **4-[(Cyclopropylcarbonyl)amino]benzoic acid**:
Nomenclature, Synthesis, and Application

Abstract

This technical guide provides a comprehensive analysis of **4-[(Cyclopropylcarbonyl)amino]benzoic acid**, a molecule of significant interest to researchers and professionals in drug development. We will dissect its formal IUPAC nomenclature, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis via amide coupling. Furthermore, this guide outlines standard analytical methodologies for structural elucidation and purity assessment. The document concludes with an expert discussion on the strategic applications of this compound as a versatile building block in medicinal chemistry, leveraging the unique bioisosteric properties of the cyclopropyl moiety and the established pharmacophoric value of the 4-aminobenzoic acid (PABA) scaffold.

Introduction: The Strategic Value of PABA Derivatives

Para-aminobenzoic acid (PABA), a simple aromatic molecule, is a cornerstone building block in the pharmaceutical sciences.^{[1][2]} Its structural versatility and presence in numerous therapeutic agents have established it as a privileged scaffold for drug design.^{[2][3]} The

derivatization of PABA at its amino and carboxyl groups allows for the systematic exploration of chemical space to generate novel molecules with a wide array of potential medical applications, including antimicrobial, anti-inflammatory, and anticancer activities.[\[1\]](#)[\[3\]](#)

The introduction of a cyclopropyl group, as seen in **4-[(Cyclopropylcarbonyl)amino]benzoic acid**, is a deliberate and strategic choice in medicinal chemistry. The cyclopropane ring is a conformationally constrained, lipophilic moiety that can significantly enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its pharmacokinetic profile.[\[4\]](#) This guide focuses on the title compound as a quintessential example of how modifying a foundational scaffold like PABA can yield valuable intermediates for advanced drug discovery programs.

IUPAC Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure begins with its systematic name. The IUPAC nomenclature provides an unambiguous descriptor based on a hierarchical set of rules.

Systematic Name Derivation

The name "**4-[(Cyclopropylcarbonyl)amino]benzoic acid**" is deconstructed as follows:

- Principal Functional Group & Parent Hydride: The carboxylic acid (-COOH) attached to a benzene ring is the highest priority functional group, defining the parent structure as benzoic acid.
- Locants: The carboxylic acid group is, by definition, at position 1 of the benzene ring. The substituent is located on the opposite side of the ring, hence the locant 4-.
- Substituent Identification: The group at position 4 is -(NH)-(C=O)-(C₃H₅). This is a complex substituent.
 - The core of the substituent is an amino group (-NH-).
 - This amino group is acylated by a cyclopropylcarbonyl group. A cyclopropyl ring attached to a carbonyl (C=O) is systematically named cyclopropanecarbonyl.

- Assembling the Name: The cyclopropylcarbonyl group is attached to the amino group, which in turn is attached to the benzoic acid parent. This is indicated by enclosing "Cyclopropylcarbonyl" and "amino" in parentheses, leading to the name **4-[(Cyclopropylcarbonyl)amino]benzoic acid**. An equally valid and common IUPAC name is 4-(Cyclopropanecarboxamido)benzoic acid, where the "-carboxamido" suffix denotes the entire -(C=O)-NH- linkage.

Structural Visualization

The chemical structure derived from the IUPAC name is presented below.

Caption: 2D structure of **4-[(Cyclopropylcarbonyl)amino]benzoic acid**.

Physicochemical Properties

A summary of the key computed properties for the related compound **4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid** is provided in the table below, offering insight into the molecule's general characteristics.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ F ₃ NO ₃	PubChem[5]
Molecular Weight	273.21 g/mol	PubChem[5]
XLogP3	2.8	PubChem[5]
Hydrogen Bond Donor Count	2	PubChem[5]
Hydrogen Bond Acceptor Count	4	PubChem[5]
Rotatable Bond Count	3	PubChem[5]

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of **4-[(Cyclopropylcarbonyl)amino]benzoic acid** involves the acylation of 4-aminobenzoic acid with a cyclopropanecarbonyl derivative. The formation of the amide bond is a robust and well-understood transformation.

Retrosynthetic Analysis & Strategy

The key disconnection is at the amide C-N bond. This retrosynthetic step identifies the two primary starting materials: 4-aminobenzoic acid and cyclopropanecarbonyl chloride (or cyclopropanecarboxylic acid). Using the acid chloride is generally more efficient for this type of acylation as it is more reactive and drives the reaction to completion. The reaction is typically performed under Schotten-Baumann conditions, which involves an aqueous base to neutralize the hydrochloric acid byproduct, preventing protonation of the starting amine.

Proposed Synthetic Protocol

This protocol describes a reliable method for the synthesis of the title compound.

Reagents & Equipment:

- 4-Aminobenzoic acid (PABA)
- Cyclopropanecarbonyl chloride
- Sodium hydroxide (NaOH) or Pyridine
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl, for workup)
- Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in a suitable solvent mixture, such as THF/water or DCM, along with 2.2 equivalents of a base like pyridine or aqueous NaOH. Cool the mixture to 0 °C in an ice bath.
 - **Causality:** PABA has limited solubility in non-polar organic solvents; the aqueous base helps dissolve it by forming the carboxylate salt. Cooling the reaction controls the exothermicity of the acylation. The excess base is crucial to neutralize the HCl generated *in situ*.

- Acylation: Slowly add 1.1 equivalents of cyclopropanecarbonyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
 - Self-Validation: TLC analysis (e.g., using a 50:50 ethyl acetate:hexanes mobile phase) should show the consumption of the PABA starting material and the appearance of a new, less polar product spot.
- Workup & Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. If DCM was used, wash the organic layer sequentially with dilute HCl (to remove excess pyridine) and brine. If a biphasic system was used, acidify the aqueous layer with concentrated HCl until the pH is ~2. This will protonate the carboxylate and precipitate the product.
- Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white or off-white solid.
- Characterization: Dry the purified product under vacuum. Confirm its identity and purity using the analytical methods described in Section 4.0.

Synthesis Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound, a mandatory step in any drug development pipeline.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules and is used extensively in quality control.^[6]

Protocol for Purity Analysis:

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).^[7]
- Mobile Phase: An isocratic or gradient elution using a mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile). A typical gradient might run from 10% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm or 280 nm.^[7]
- Sample Preparation: Dissolve the sample in a 50:50 water:acetonitrile mixture at ~0.5 mg/mL and filter through a 0.45 μ m syringe filter.
- Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.^[8]
 - ^1H NMR: Expected signals would include:
 - Aromatic protons of the benzoic acid ring appearing as two doublets in the ~7.5-8.0 ppm region.

- An amide N-H proton appearing as a singlet, typically > 9.0 ppm.
- A multiplet for the cyclopropyl C-H proton adjacent to the carbonyl.
- Two multiplets for the cyclopropyl -CH₂- protons in the upfield region (~0.8-1.2 ppm).
 - ¹³C NMR: Will show characteristic peaks for the carbonyl carbon (~170 ppm), the carboxylic acid carbon (~168 ppm), and distinct aromatic and aliphatic carbons.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would show the [M+H]⁺ or [M-H]⁻ ions corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

4-[(Cyclopropylcarbonyl)amino]benzoic acid is not typically an active pharmaceutical ingredient (API) itself, but rather a highly valuable intermediate or building block.[\[1\]](#)[\[9\]](#)

- Scaffold for Lead Optimization: The PABA core provides a reliable anchor for engaging with biological targets, while the cyclopropylcarbonyl tail can be systematically modified.[\[2\]](#)[\[4\]](#) The cyclopropyl group's rigidity can orient substituents into a specific vector in a protein's binding pocket, enhancing potency and selectivity.
- Bioisosteric Replacement: In drug design, a cyclopropyl group is often used as a bioisostere for a gem-dimethyl group or even a phenyl ring.[\[4\]](#) It can maintain or improve biological activity while offering superior metabolic stability by blocking sites susceptible to oxidative metabolism.
- Development of Targeted Therapeutics: Derivatives of this scaffold have been explored in the development of potent and selective antagonists for various receptors, such as the EP4 receptor in the context of treating inflammatory pain.[\[10\]](#) This demonstrates the utility of the core structure in creating highly specific therapeutic agents.

Conclusion

4-[(Cyclopropylcarbonyl)amino]benzoic acid is a strategically designed molecule that combines the pharmacophoric heritage of PABA with the advantageous physicochemical properties of a cyclopropyl moiety. Its synthesis is straightforward, and its structure can be

rigorously confirmed with standard analytical techniques. For researchers and scientists in drug development, this compound represents a versatile and powerful building block for constructing novel, potent, and metabolically robust drug candidates across a spectrum of therapeutic areas.

References

- PubChem. 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid.
- Colucci, J., et al. (2010). Discovery of 4-[1-[(1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropylbenzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. *Bioorganic & Medicinal Chemistry Letters*, 20(12), 3760-3. [\[Link\]](#)
- PubChem. 4-((Aminocarbonyl)amino)benzoic acid.
- PubChemLite. 4-[(cyclopropylcarbamoyl)amino]benzoic acid (C11H12N2O3). [\[Link\]](#)
- PubChem. 4-Cyclopropylbenzoic acid.
- Cheméo. Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester. [\[Link\]](#)
- Al-Omaim, L. A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. *Pharmaceuticals*, 15(11), 1367. [\[Link\]](#)
- HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [\[Link\]](#)
- Navarrete-Vázquez, G., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. *Molbank*, 2022(2), M1407. [\[Link\]](#)
- Analytical Methods. (2015). Royal Society of Chemistry. [\[Link\]](#)
- Google Patents.
- Krátký, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. *Biomolecules*, 10(1), 9. [\[Link\]](#)
- Wikipedia. 4-Aminobenzoic acid. [\[Link\]](#)
- NIST. 4-Aminobenzoic acid. NIST WebBook. [\[Link\]](#)
- Chen, X., & Ji, Z. L. (2005). Drug evolution: p-aminobenzoic acid as a building block. *Drug discovery today*, 10(23-24), 1641–1646. [\[Link\]](#)
- Kastel, R., et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
- Das Gupta, V., & Parasrampuria, J. (1987). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. *Journal of pharmaceutical sciences*, 76(11), 881–882. [\[Link\]](#)
- Liu, J., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. *International Journal of Molecular Sciences*, 24(13), 10609. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid | C12H10F3NO3 | CID 73553958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 4-[1-[(1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropylbenzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-[(Cyclopropylcarbonyl)amino]benzoic acid" IUPAC nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1598640#4-cyclopropylcarbonyl-amino-benzoic-acid-iupac-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com